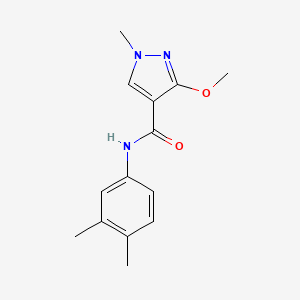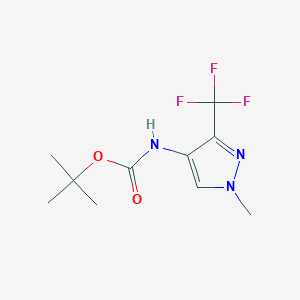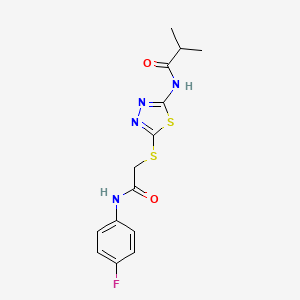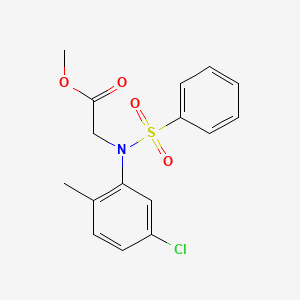
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . Chromene is another heterocyclic compound that is a fundamental structure in several natural products and drugs . The compound you mentioned seems to be a complex molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of benzothiazole and chromene structures. Benzothiazole has a bicyclic structure with a benzene ring fused to a thiazole ring. Chromene has a bicyclic structure with a benzene ring fused to a dihydrofuran ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions including diazo-coupling, Knoevenagel condensation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzothiazoles include good thermal stability and resistance to oxidation and reduction .Scientific Research Applications
Chemosensors for Cyanide Anions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide derivatives have been investigated for their potential as chemosensors for cyanide anions. These compounds, such as coumarin benzothiazole derivatives, have been studied for their crystal structures and photophysical properties. Their ability to recognize cyanide anions through Michael addition reaction and exhibit observable color changes and fluorescence quenching makes them valuable in detecting cyanide anions (Wang et al., 2015).
Synthesis of 5,6-Dihydrobenzo[h]quinolines
These compounds have been used in the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles. The base-induced ring transformation of 4-sec-amino-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles demonstrates the versatility of these compounds in creating novel chemical structures (Pratap & Ram, 2007).
Antioxidant and Antibacterial Agents
A series of coumarin-based benzothiazole derivatives, including this compound, have been designed and synthesized for their antioxidant and antibacterial potential. The biological evaluation of these compounds demonstrates their efficacy as antioxidant and antibacterial agents (Gadhave et al., 2022).
Antimicrobial Activity
Similar compounds have been synthesized using environmentally benign procedures and evaluated for their antimicrobial activity. Studies have shown significant antibacterial and antifungal activities, highlighting their potential in medical applications (Raval et al., 2012).
Metal Complex Synthesis
The compound has been utilized in synthesizing novel organic ligands and metal complexes. These complexes, including copper(II), cobalt(II), and nickel(II), have been studied for their crystal structure and electrochemical properties, indicating their potential in materials science and catalysis (Myannik et al., 2018).
Biological Evaluation of Coumarin Derivatives
Studies have also been conducted on the synthesis and biological properties of coumarin derivatives containing thiazolidin-4-one ring, indicating their potential in pharmacological and biological research (Ramaganesh et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-10-6-7-12-16(8-10)24-18(19-12)20-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIWHMFXBTYJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylpropyl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2672089.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2672093.png)
![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)


![N-(2-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672100.png)

![N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B2672102.png)
![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)
